molecular formula C13H18O3 B12570751 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol CAS No. 188644-17-9

2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol

Cat. No.: B12570751
CAS No.: 188644-17-9
M. Wt: 222.28 g/mol
InChI Key: KYRKFHALOJTSRF-UHFFFAOYSA-N
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Description

2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol is an organic compound characterized by the presence of a phenylprop-2-en-1-yl group attached to an ethoxyethanol backbone. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of 3-phenylprop-2-en-1-ol with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an ether linkage between the phenylprop-2-en-1-yl group and the ethylene glycol, resulting in the desired product. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the consistent production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Electrophiles such as bromine (Br₂), nitric acid (HNO₃)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Brominated or nitrated derivatives

Mechanism of Action

The mechanism of action of 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s phenylprop-2-en-1-yl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol is unique due to its combination of aromatic and aliphatic elements, providing a versatile platform for various chemical modifications and applications. Its ethoxyethanol backbone enhances its solubility and reactivity compared to simpler analogs.

Properties

CAS No.

188644-17-9

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-[2-(3-phenylprop-2-enoxy)ethoxy]ethanol

InChI

InChI=1S/C13H18O3/c14-8-10-16-12-11-15-9-4-7-13-5-2-1-3-6-13/h1-7,14H,8-12H2

InChI Key

KYRKFHALOJTSRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOCCOCCO

Origin of Product

United States

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